(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide (1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide RQ-00311651 is a novel T-type Ca2+ channel blocker, in distinct rodent models for neuropathic and visceral pain. RQ-00311651 strongly suppressed T currents when tested at holding potentials of -65 ∼ -60 mV, but not -80 mV, in the Cav3.1- or Cav3.2-expressing cells. RQ-00311651 also inhibited high K-induced Ca signaling in those cells.
Brand Name: Vulcanchem
CAS No.: 1257116-00-9
VCID: VC0541907
InChI: InChI=1S/C19H18F3N5O2/c1-10(15-7-24-16(8-23-15)29-9-19(20,21)22)25-18(28)12-6-11(12)17-26-13-4-2-3-5-14(13)27-17/h2-5,7-8,10-12H,6,9H2,1H3,(H,25,28)(H,26,27)/t10-,11+,12+/m1/s1
SMILES: CC(C1=CN=C(C=N1)OCC(F)(F)F)NC(=O)C2CC2C3=NC4=CC=CC=C4N3
Molecular Formula: C19H18F3N5O2
Molecular Weight: 405.3812

(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide

CAS No.: 1257116-00-9

Cat. No.: VC0541907

Molecular Formula: C19H18F3N5O2

Molecular Weight: 405.3812

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide - 1257116-00-9

Specification

Description RQ-00311651 is a novel T-type Ca2+ channel blocker, in distinct rodent models for neuropathic and visceral pain. RQ-00311651 strongly suppressed T currents when tested at holding potentials of -65 ∼ -60 mV, but not -80 mV, in the Cav3.1- or Cav3.2-expressing cells. RQ-00311651 also inhibited high K-induced Ca signaling in those cells.
CAS No. 1257116-00-9
Molecular Formula C19H18F3N5O2
Molecular Weight 405.3812
IUPAC Name (1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide
Standard InChI InChI=1S/C19H18F3N5O2/c1-10(15-7-24-16(8-23-15)29-9-19(20,21)22)25-18(28)12-6-11(12)17-26-13-4-2-3-5-14(13)27-17/h2-5,7-8,10-12H,6,9H2,1H3,(H,25,28)(H,26,27)/t10-,11+,12+/m1/s1
Standard InChI Key KXMXGSQKPDZCEW-WOPDTQHZSA-N
SMILES CC(C1=CN=C(C=N1)OCC(F)(F)F)NC(=O)C2CC2C3=NC4=CC=CC=C4N3
Appearance Solid powder

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